REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=1[OH:16])([CH3:8])([CH3:7])[CH3:6].[CH:17](OCC)(OCC)[O:18]CC.Cl>ClC1C=CC=CC=1>[C:5]([C:9]1[C:10]([OH:16])=[CH:11][C:12]([CH3:15])=[C:13]([CH:14]=1)[CH:17]=[O:18])([CH3:8])([CH3:7])[CH3:6] |f:0.1.2.3|
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Name
|
|
Quantity
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26.6 g
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Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=C(C=C1)C)O
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
|
Details
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the mixture stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
On completion of the addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was warmed to 0-5° C.
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Type
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EXTRACTION
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Details
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The mixture was extracted with (1:1) ethyl acetate/toluene (200 mL)
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Type
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EXTRACTION
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Details
|
The organic phase was extracted with 23% potassium hydroxide (3×50 mL) and water (25 mL)
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Type
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EXTRACTION
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Details
|
the water extract
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Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
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Type
|
WASH
|
Details
|
washed with water (3×50 mL) and vacuum
|
Type
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CUSTOM
|
Details
|
dried 55° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |